Tetrahydrofuran-3-carbonyl chloride

Description

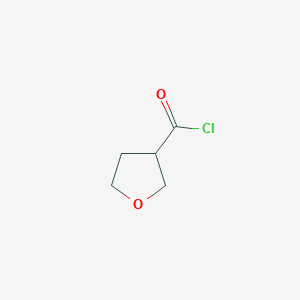

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4; molecular formula: C₅H₇ClO₂; molecular weight: 134.56) is a cyclic ether-derived acyl chloride. It is characterized by a tetrahydrofuran ring substituted with a carbonyl chloride group at the 3-position, conferring high reactivity typical of acyl chlorides. This compound is primarily utilized in organic synthesis for the preparation of amides, esters, and other derivatives via nucleophilic substitution reactions.

Commercial suppliers, including CymitQuimica, Georganics Ltd., and Combi-Blocks, offer the compound in varying quantities (1g to 5g) with purities ranging from 95% to 99%. Its storage recommendations typically include cool, dry conditions (-20°C for long-term stability), though specific safety data (e.g., toxicity, flammability) remain less documented compared to structurally related acyl chlorides.

Properties

IUPAC Name |

oxolane-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMFDSHMPBPWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554394 | |

| Record name | Oxolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69595-02-4 | |

| Record name | Oxolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Tetrahydrofuran-3-one (3-Oxo-tetrahydrofuran)

A critical precursor to tetrahydrofuran-3-carbonyl chloride is tetrahydrofuran-3-one, which can be prepared by:

Acid-catalyzed cyclization and hydration of 2-butyne-1,4-diol : This method involves adding 2-butyne-1,4-diol to an aqueous sulfuric acid solution, followed by dehydration and hydration reactions catalyzed by ceric sulfate. This process yields tetrahydrofuran-3-one with high efficiency, low waste, and recyclable catalysts, making it suitable for industrial production.

Oxidation of 3-hydroxy-tetrahydrofuran : 3-Hydroxy-tetrahydrofuran can be oxidized to tetrahydrofuran-3-one using trichloroisocyanuric acid under mild conditions (-20 °C to 40 °C). This method avoids toxic by-products and transition metal waste, providing a cleaner and more sustainable approach.

Two-step synthesis from butane-1,2,4-triol : The triol is cyclized in the presence of strong acids like p-toluenesulfonic acid at elevated temperatures (160-180 °C) to form 3-hydroxy-tetrahydrofuran, which is then oxidized to tetrahydrofuran-3-one.

Conversion to this compound

Once tetrahydrofuran-3-one or the corresponding carboxylic acid is obtained, it can be converted to the acyl chloride by:

Reaction with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acyl chloride.

The process requires careful control of temperature and reaction time to maximize yield and minimize side reactions.

| Step | Method Description | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Acid-catalyzed cyclization of 2-butyne-1,4-diol | 2-butyne-1,4-diol, sulfuric acid, ceric sulfate | Aqueous sulfuric acid, room temp | High (not specified) | Simple, low cost, recyclable catalyst, low waste | Requires handling strong acid |

| 2 | Oxidation of 3-hydroxy-tetrahydrofuran | 3-hydroxy-tetrahydrofuran, trichloroisocyanuric acid | -20 °C to 40 °C | ~71.6% | Mild conditions, no toxic metal waste | Requires pure starting material |

| 3 | Two-step synthesis from butane-1,2,4-triol | Butane-1,2,4-triol, p-toluenesulfonic acid, oxidant | 160-180 °C (cyclization), mild oxidation | 91.3% (cyclization step) | High yield, scalable | High temperature step |

| 4 | Chlorination to acyl chloride | Tetrahydrofuran-3-carboxylic acid, SOCl2 or PCl5 | Reflux or controlled temp | High (typical for acyl chlorides) | Well-established, efficient | Use of corrosive chlorinating agents |

The method involving ceric sulfate-catalyzed hydration of 2-butyne-1,4-diol is noted for its environmental benefits, including low waste generation and catalyst recyclability, making it attractive for industrial-scale synthesis.

The oxidation of 3-hydroxy-tetrahydrofuran using trichloroisocyanuric acid offers a chemoselective and environmentally friendly alternative to traditional chromium-based oxidations, avoiding heavy metal contamination.

The two-step process from butane-1,2,4-triol provides a high overall yield and uses relatively accessible starting materials, suitable for pharmaceutical intermediate production.

Conversion to the acyl chloride is a standard step in organic synthesis, with thionyl chloride being the most common reagent, though care must be taken due to its corrosive and toxic nature.

The preparation of this compound is best approached via the synthesis of tetrahydrofuran-3-one or related intermediates, followed by chlorination. Among the methods, ceric sulfate-catalyzed hydration of 2-butyne-1,4-diol and oxidation of 3-hydroxy-tetrahydrofuran with trichloroisocyanuric acid stand out for their efficiency and environmental compatibility. The final chlorination step is well-established but requires careful handling of reagents.

This comprehensive understanding of preparation methods supports the development of scalable, cost-effective, and environmentally responsible production processes for this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: It can be reduced to tetrahydrofuran-3-methanol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-3-carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Tetrahydrofuran-3-carboxylic acid: Formed from hydrolysis

Scientific Research Applications

Synthesis of Organic Compounds

Tetrahydrofuran-3-carbonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to be used as an acylating agent, facilitating the introduction of carbonyl functionalities into other molecules.

Case Study: Synthesis of Functionalized Tetrahydrofurans

A study published in Organic & Biomolecular Chemistry demonstrated the use of this compound in synthesizing functionalized tetrahydrofurans via transylidation reactions. The reaction involved the use of phosphonium salts and butyllithium in tetrahydrofuran, leading to the formation of desired products with specific stereochemical configurations .

Laboratory Reagent

In laboratory settings, this compound is employed as a reagent for various synthetic pathways. Its ability to react with nucleophiles makes it useful for preparing esters and amides.

Data Table: Reactivity Overview

| Reactant | Product | Reaction Conditions |

|---|---|---|

| This compound + Alcohol | Ester | Room temperature, solvent-free |

| This compound + Amine | Amide | Reflux in organic solvent |

Use in Polymer Chemistry

This compound can also be utilized in polymer chemistry, particularly in modifying polymer structures. It can act as a chain transfer agent or a comonomer in the synthesis of copolymers.

Case Study: Copolymerization Reactions

Research indicates that incorporating this compound into copolymerization reactions can enhance the properties of the resulting polymers, such as thermal stability and mechanical strength. This application is particularly relevant in developing materials for industrial applications .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly in synthesizing active pharmaceutical ingredients (APIs). Its ability to introduce carbonyl groups can be critical in modifying drug structures for improved efficacy.

Data Table: Pharmaceutical Reactions

| Reaction Type | Example Compound | Outcome |

|---|---|---|

| Acylation | Antiviral agents | Enhanced biological activity |

| Functionalization | Antibiotics | Improved solubility |

Safety Data Overview

| Hazard Category | Description |

|---|---|

| Toxicity | Harmful if swallowed |

| Corrosive | Causes severe skin burns |

| Environmental Impact | Harmful to aquatic life |

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-carbonyl chloride involves its reactive carbonyl chloride group, which readily reacts with nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of tetrahydrofuran-3-carbonyl chloride can be contextualized by comparing it to structurally analogous acyl chlorides. Below is a detailed analysis supported by empirical and commercial

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Structural Influence on Reactivity: The tetrahydrofuran ring in this compound introduces moderate ring strain, enhancing electrophilicity compared to linear analogues like methyl 5-chloro-5-oxopentanoate (similarity score: 0.69). However, its reactivity is lower than trifluoromethanesulfonyl chloride, which benefits from the electron-withdrawing CF₃ group. The sulfur atom in thiazolidine-3-carbonyl chloride stabilizes the molecule via resonance, enabling applications in controlled peptide coupling.

Safety and Handling :

- While specific safety data for this compound is sparse, related acyl chlorides (e.g., trifluoromethanesulfonyl chloride) require stringent precautions (e.g., inert atmosphere handling, eye protection).

Research Implications :

- The compound’s balance of reactivity and steric accessibility makes it suitable for synthesizing complex heterocyclic derivatives. However, its instability under humid conditions necessitates anhydrous reaction setups.

Biological Activity

Tetrahydrofuran-3-carbonyl chloride (THF-3-CC) is a compound that has garnered attention in various fields, particularly in agricultural and pharmaceutical applications. Its biological activity is primarily associated with its roles as an insecticide and a potential therapeutic agent. This article explores the biological activities of THF-3-CC, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its tetrahydrofuran ring structure, which is a five-membered cyclic ether. The presence of the carbonyl chloride functional group enhances its reactivity, making it suitable for various chemical transformations.

Biological Activity

1. Insecticidal Properties

THF-3-CC has been identified as a potent insecticide with a broad spectrum of activity. Research indicates that it exhibits high insecticidal activity while maintaining low toxicity to mammals. This property makes it an attractive candidate for agricultural applications, particularly in pest control.

- Case Study : A patent describes the synthesis and application of THF-3-CC as an effective component in insecticides. It demonstrates significant efficacy against various insect pests while being less toxic to non-target organisms, which is crucial for sustainable agriculture .

2. Antimicrobial Activity

The tetrahydrofuran motif is prevalent in many natural products known for their antimicrobial properties. THF-containing compounds have shown promising results against various pathogens, including bacteria and fungi.

- Research Findings : A study highlighted the biological activities of tetrahydrofuran derivatives isolated from marine sources, indicating their potential as leads for novel antibiotics and anticancer drugs . Specific compounds demonstrated significant bioactivity against Cryptococcus neoformans and other pathogenic organisms.

3. Therapeutic Potential

THF-3-CC's structural features suggest potential therapeutic applications beyond insecticidal use. Its reactivity allows for modifications that could enhance its pharmacological properties.

- Pharmacological Insights : Tetrahydrofuran derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer activities . The structure-activity relationship (SAR) studies indicate that modifications to the THF ring can lead to enhanced biological activity.

Data Summary

The following table summarizes key findings related to the biological activity of THF-3-CC and its derivatives:

Q & A

Q. What are the recommended synthetic routes for Tetrahydrofuran-3-carbonyl chloride in academic laboratories?

this compound (CAS [69595-02-4]) is synthesized via controlled acylation reactions. A typical method involves reacting tetrahydrofuran-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction requires inert atmospheres (e.g., nitrogen) and refluxing in solvents like dichloromethane. Purification is achieved through fractional distillation or recrystallization, with yields optimized by monitoring reaction completion via TLC or FTIR for carbonyl chloride formation (~1800 cm⁻¹). Storage at -20°C in airtight containers prevents hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the tetrahydrofuran ring structure and carbonyl chloride moiety.

- IR Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion peak at m/z 134.56 (calculated molecular weight) and fragmentation patterns. Cross-referencing with databases like SciFinder and verifying via ECOTOX-approved sources ensures data reliability .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Avoid moisture exposure (hydrolysis releases HCl).

- Store at -20°C in sealed containers; monitor stability over time.

- Dispose of waste via neutralization with aqueous sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Controlled Replication : Repeat experiments under standardized conditions (humidity, temperature).

- Advanced Analytics : Use HPLC or GC-MS to quantify decomposition products.

- Meta-Analysis : Cross-validate findings via EPA-recommended sources (e.g., TSCA Inventory, ECOTOX) and exclude non-peer-reviewed data .

Q. What experimental designs optimize the use of this compound as an acylating agent in complex syntheses?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for reaction efficiency.

- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Q. How to design a study investigating the nucleophilic substitution mechanisms of this compound?

- Variable Control : Vary nucleophiles (amines, alcohols) and solvents to map reactivity.

- Computational Modeling : Use DFT calculations to predict transition states and compare with experimental kinetic data.

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace mechanistic pathways .

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

- Database Utilization : Prioritize PubMed, Reaxys, and EPA’s ECOTOX for peer-reviewed studies.

- Exclusion Criteria : Omit non-English studies or unvalidated sources (e.g., preprints without peer review).

- Keyword Optimization : Combine terms like “acyl chloride reactivity” and “tetrahydrofuran derivatives” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.